molecular formula C20H24N2S B2425002 2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole CAS No. 315698-20-5

2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole

Cat. No.: B2425002
CAS No.: 315698-20-5
M. Wt: 324.49
InChI Key: FRTPVRQZOKNCPK-UHFFFAOYSA-N
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Description

2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines an indole core with a piperidine and thiophene moiety, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole involves its interaction with specific molecular targets in biological systems. The indole core can bind to various receptors and enzymes, modulating their activity. The piperidine and thiophene groups may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-indole: Lacks the thiophene group, which may affect its biological activity and chemical properties.

    3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole: Similar structure but without the 2-methyl group, potentially altering its reactivity and interactions.

Uniqueness

2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole is unique due to its combination of an indole core with both piperidine and thiophene groups. This structural arrangement can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-3-[(4-methylpiperidin-1-yl)-thiophen-2-ylmethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2S/c1-14-9-11-22(12-10-14)20(18-8-5-13-23-18)19-15(2)21-17-7-4-3-6-16(17)19/h3-8,13-14,20-21H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTPVRQZOKNCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=CS2)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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